molecular formula C14H16O3 B13811693 5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one

5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one

Cat. No.: B13811693
M. Wt: 232.27 g/mol
InChI Key: GEJXZHXZIPMRPY-UHFFFAOYSA-N
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Description

5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one is an organic compound that features a benzodioxole ring fused with a hexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one typically involves the reaction of 1,3-benzodioxole with appropriate alkylating agents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient and yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one is unique due to its combination of the benzodioxole ring and hexenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-methylhex-1-en-3-one

InChI

InChI=1S/C14H16O3/c1-10(2)7-12(15)5-3-11-4-6-13-14(8-11)17-9-16-13/h3-6,8,10H,7,9H2,1-2H3

InChI Key

GEJXZHXZIPMRPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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